[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile
Description
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a heterocyclic organic compound featuring a pyridine core substituted with a benzimidazole moiety and an acetonitrile group via a sulfanyl (-S-) linkage. The pyridine-sulfanyl-acetonitrile backbone introduces electron-withdrawing and polarizable groups, which may enhance reactivity or binding affinity in biological systems.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-7-9-19-14-10(4-3-8-16-14)13-17-11-5-1-2-6-12(11)18-13/h1-6,8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOORCXYFQKCDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile typically involves multi-step organic reactions One common method includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivativeThe final step involves the addition of the acetonitrile group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzimidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzimidazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of new therapeutics .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is not fully understood. it is believed to interact with molecular targets through its benzimidazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of [3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile, their biological activities, and physicochemical distinctions:
Mechanistic and Pharmacological Insights
- Heparanase Inhibitors : The urea-linked benzimidazole derivative () inhibits heparanase, an enzyme critical in extracellular matrix remodeling and cancer metastasis. Its symmetrical structure enhances binding to heparanase’s active site, likely through π-stacking and hydrogen bonding . In contrast, the target compound’s acetonitrile group may favor nucleophilic interactions or covalent binding, though this requires experimental validation.
- Antibacterial Agents: Compound 49–52 () highlights the importance of electron-withdrawing groups (e.g., -Cl, -NO₂) in enhancing antibacterial efficacy. The target compound’s sulfanyl-acetonitrile group, while polar, lacks direct evidence of antibacterial activity but shares structural motifs with bioactive pyridine derivatives .
Physicochemical Properties
- Electron Effects : The sulfanyl (-S-) linker in the target compound may modulate electronic properties differently compared to ether or urea linkers in analogs, affecting redox activity or metabolic stability.
Biological Activity
The compound [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile is a hybrid molecule that incorporates a benzimidazole moiety linked to a pyridine and a sulfanyl group. This unique structure suggests potential biological activities, particularly in antimicrobial, anticancer, and anticonvulsant domains. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The structural formula of [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzimidazole derivatives, including those similar to [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile, showed effective inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa using disc diffusion methods .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Anticancer Activity
Benzimidazole derivatives have also been studied for their anticancer properties. The presence of the benzimidazole ring is critical for cytotoxic activity against various cancer cell lines. Research has shown that similar compounds induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Case Study: Cytotoxic Activity
A recent study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). The study found that [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile exhibited IC50 values comparable to standard chemotherapeutics, suggesting its potential as an anticancer agent .
Anticonvulsant Activity
The anticonvulsant activity of benzimidazole derivatives has been documented in multiple studies. Compounds similar to [3-(1H-benzimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile have shown effectiveness in reducing seizure duration in animal models of epilepsy. The mechanism is thought to involve modulation of GABAergic transmission and sodium channel blockade .
Table 2: Anticonvulsant Activity Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
